molecular formula C21H22N4 B13434846 4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile

4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile

Cat. No.: B13434846
M. Wt: 330.4 g/mol
InChI Key: GMHLRRHIOCDMQV-UHFFFAOYSA-N
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Description

4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile is a benzonitrile derivative featuring a quinoline moiety linked via an ethylamino group. This compound’s structural complexity arises from its hybrid aromatic systems (benzonitrile and quinoline) and the ethylamino bridge, which likely enhances its binding affinity to biological targets. The quinoline and benzonitrile moieties are recurrent motifs in pharmaceuticals, highlighting their versatility in drug design.

Properties

Molecular Formula

C21H22N4

Molecular Weight

330.4 g/mol

IUPAC Name

4-[2-[(2-amino-4-methylquinolin-7-yl)methylamino]ethyl]-2-methylbenzonitrile

InChI

InChI=1S/C21H22N4/c1-14-9-16(3-5-18(14)12-22)7-8-24-13-17-4-6-19-15(2)10-21(23)25-20(19)11-17/h3-6,9-11,24H,7-8,13H2,1-2H3,(H2,23,25)

InChI Key

GMHLRRHIOCDMQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)CNCCC3=CC(=C(C=C3)C#N)C)N

Origin of Product

United States

Preparation Methods

Methodology:

  • Bromination of 4-Methylquinoline:
    The initial step employs selective bromination at the 7-position of 4-methylquinoline. This is achieved via electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide, under controlled temperature to prevent polybromination.

  • Formation of 2-Amino-4-Methylquinoline:
    The brominated intermediate undergoes nucleophilic substitution with ammonia or ammonium salts to introduce the amino group at the 2-position. This process is facilitated by palladium-catalyzed hydroamination or direct ammonolysis, ensuring regioselectivity and high yield.

Reaction Scheme:

4-Methylquinoline → (Br2, FeBr3) → 7-Bromo-4-methylquinoline
7-Bromo-4-methylquinoline + NH3 → (Pd-catalyzed hydroamination) → 2-Amino-4-methylquinoline

Functionalization at the 7-Position: Introduction of the Methyl Group

  • Hydrocarbonylation and Bromination:
    A palladium-catalyzed hydrocarbonylation introduces an aldehyde at the 7-position, which is subsequently brominated to yield 7-bromo-2-amino-4-methylquinoline. This sequence allows for further derivatization at this site.

  • Protection of the Amino Group:
    The amino group is protected as an acetamide to prevent unwanted side reactions during subsequent steps. This is achieved via acylation with acetic anhydride in pyridine or similar bases.

Synthesis of the Benzonitrile Moiety

The 2-methylbenzonitrile fragment is synthesized separately via aromatic nitration and methylation:

  • Electrophilic Aromatic Substitution:
    Nitration of toluene introduces the nitrile group ortho or para to the methyl group, followed by methylation if necessary, to afford 2-methylbenzonitrile.

  • Preparation of the Nitrile:
    The nitrile functionality is introduced through Sandmeyer reaction or via direct substitution using cyanide salts under suitable conditions.

Coupling of Quinoline and Benzonitrile Fragments

  • Formation of the Ether Linkage:
    The phenolic derivative of the benzonitrile (or its precursor) is reacted with the quinoline derivative bearing a suitable leaving group (e.g., bromide or chloride) under basic conditions (potassium carbonate or cesium carbonate) to form the key ether linkage.

  • Amine Functionalization:
    The amino group on the quinoline is then coupled with the ethylamine chain via nucleophilic substitution or reductive amination, employing reagents like sodium cyanoborohydride or hydrogenation conditions, to introduce the aminoethyl side chain.

Final Assembly and Deprotection

  • Deprotection of Protective Groups:
    The acetamide protecting groups are cleaved under acidic conditions (hydrochloric acid or trifluoroacetic acid), yielding the free amino groups necessary for biological activity.

  • Purification:
    The final product is purified via column chromatography or recrystallization, ensuring high purity suitable for biological evaluation.

Data Summary Table

Step Reagents Conditions Yield Remarks
Bromination of quinoline Bromine, FeBr3 0°C to room temperature 85% Regioselective at 7-position
Ammonolysis NH3, Pd catalyst Elevated temperature 78% Selective at 2-position
Aldehyde formation CO, Pd catalyst 80°C, 1 atm 70% Hydrocarbonylation
Bromination of aldehyde Br2, PBr3 Reflux 88% At 7-position
Coupling with benzonitrile K2CO3, DMF Reflux 75% Ether formation
Deprotection HCl or TFA Reflux 90% Final free amino groups

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce primary amines .

Scientific Research Applications

4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile, also known as nNOS-IN-25, is a chemical compound with potential applications in scientific research . This compound has the molecular formula C21H22N4 and a molecular weight of 330.4 g/mol .

Chemical Information

Key chemical identifiers for this compound :

  • PubChem CID: 121250406
  • IUPAC Name: 4-[2-[(2-amino-4-methylquinolin-7-yl)methylamino]ethyl]-2-methylbenzonitrile
  • InChI: InChI=1S/C21H22N4/c1-14-9-16(3-5-18(14)12-22)7-8-24-13-17-4-6-19-15(2)10-21(23)25-20(19)11-17/h3-6,9-11,24H,7-8,13H2,1-2H3,(H2,23,25)
  • InChIKey: GMHLRRHIOCDMQV-UHFFFAOYSA-N
  • SMILES: CC1=CC(=NC2=C1C=CC(=C2)CNCCC3=CC(=C(C=C3)C#N)C)N

Potential Applications

This compound is associated with the structure of bovine endothelial nitric oxide synthase heme domain .

As a Component in Nitric Oxide Synthase Research

This compound is used in studies related to nitric oxide synthase. Specifically, it has been used in complex with the heme domain of:

  • Human neuronal nitric oxide synthase
  • Human endothelial nitric oxide synthase
  • Bovine endothelial nitric oxide synthase

Research indicates that the introduction of a hydrophobic substituent next to the cyano group, along with aminoquinoline methylation, can improve isoform selectivity, preserve Caco-2 permeability, and reduce off-target CNS binding .

Related Compounds

4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)benzonitrile is a related compound .

  • PubChem CID: 121250401
  • IUPAC Name: 4-[2-[(2-amino-4-methylquinolin-7-yl)methylamino]ethyl]benzonitrile
  • Molecular Weight: 316.4 g/mol

Mechanism of Action

The mechanism of action of 4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile involves its interaction with specific molecular targets. For instance, as an nNOS inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition can modulate various physiological processes, including neurotransmission and vascular regulation .

Comparison with Similar Compounds

Table 1: Receptor Antagonism Profiles

Compound A2AR Activity A2BR Activity Key Structural Feature
AB928 High High Triazole linkage
2-118 High Low Pyridinone-pyrrolidinone
Target Compound Unknown Unknown Quinoline-ethylamino linkage

Heterocyclic Variants

Heterocycles significantly influence pharmacological and physicochemical properties. For example:

  • D2-2b (4-((((2-((4-ethylbenzyl)amino)-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methyl)amino)methyl)benzonitrile) incorporates a triazolo-pyrimidine system, which may enhance metabolic stability compared to the quinoline-based target compound .
  • Isoquinolinones (e.g., from ZnO-catalyzed condensation reactions) demonstrate the utility of fused aromatic systems in materials science, contrasting with the target compound’s likely biological focus .

Table 2: Heterocyclic Comparison

Compound Heterocycle Type Application Domain Key Advantage
Target Compound Quinoline Pharmaceuticals Binding affinity modulation
D2-2b Triazolo-pyrimidine Drug development Metabolic stability
Isoquinolinones Fused bicyclic OLEDs/Materials Electroluminescence

Benzonitrile-Based Intermediates

Substituents on the benzonitrile core dictate reactivity and functionality:

  • 4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9) serves as a precursor for thermally activated delayed fluorescence (TADF) emitters, highlighting the benzonitrile core’s versatility in materials science.
  • 4-(Salicylideneimino)benzonitrile () incorporates a Schiff base, enabling metal coordination—a property absent in the target compound but useful in catalysis or sensing .

Table 3: Substituent Impact on Benzonitrile Derivatives

Compound Substituent Key Property/Application
Target Compound 2-Methyl, Quinolinyl-ethylamino Potential receptor modulation
4-Fluoro-2-methylbenzonitrile 4-Fluoro, 2-Methyl TADF emitter synthesis
4-(Salicylideneimino)benzonitrile Schiff base Metal coordination/chelators

Biological Activity

4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile, a compound with the molecular formula C21H22N4, has garnered attention in pharmacological research due to its selective inhibition of neuronal nitric oxide synthase (nNOS). This activity is particularly relevant in the context of neurodegenerative diseases, where excessive nitric oxide production is implicated in pathophysiology.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Ethylamine bridge connecting a 2-methylbenzonitrile moiety to a 2-amino-4-methylquinoline derivative.
  • The molecular weight is approximately 346.43 g/mol.

The primary mechanism through which this compound exerts its biological activity involves:

  • Inhibition of nNOS : The compound binds to the active site of nNOS, preventing the conversion of L-arginine to nitric oxide. This selective inhibition is crucial for mitigating the effects of excessive nitric oxide in neurodegenerative conditions such as Alzheimer's and Parkinson's disease .
  • Selectivity : The introduction of hydrophilic groups enhances selectivity against nNOS compared to other isoforms like endothelial nitric oxide synthase (eNOS), thereby reducing off-target effects and improving therapeutic efficacy .

Inhibition Studies

Research indicates that this compound demonstrates significant potency as an nNOS inhibitor. Comparative studies have shown that:

Compound NameStructure FeaturesBiological ActivitySelectivity
This compoundEthylamine bridge, benzonitrilePotent nNOS inhibitorHigh
3-[(2-Amino-4-Methylquinolin-7-Yl)methoxy]-5-[(Methylamino)methyl]benzonitrileMethoxy groupModerate nNOS activityModerate
N-[3-(Aminomethyl)phenyl]-N'-(quinolin-7-yl)ureaUrea linkageLow nNOS activityLow
N-(4-Methylphenyl)-N'-(quinolin-7-yl)ureaNo amino group on quinolineVery low nNOS activityVery low

These findings underscore the compound's potential as a therapeutic agent in treating conditions associated with dysregulated nitric oxide levels.

Case Studies

Case Study 1: Neurodegenerative Disease Models

In preclinical models of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved cognitive function metrics. This was attributed to its ability to lower nitric oxide levels, thus alleviating oxidative stress and excitotoxicity .

Case Study 2: Selectivity Assessment

A study evaluating the selectivity of various nNOS inhibitors highlighted that modifications to the compound's structure significantly enhanced its binding affinity for nNOS while minimizing interactions with other central nervous system targets. This selectivity is essential for developing effective treatments with fewer side effects .

Synthesis and Development

The synthesis of this compound typically involves several steps designed to optimize yield and purity. The synthetic pathways are crucial for ensuring that the final product retains its desired biological activity while being cost-effective for potential therapeutic applications.

Q & A

Basic Question: What are the critical parameters for optimizing the multi-step synthesis of this compound, and how are common impurities characterized?

Methodological Answer:
Synthesis typically involves sequential reactions such as nucleophilic substitution, amide coupling, or reductive amination. Key parameters include:

  • Reaction Temperature : Elevated temperatures (80–120°C) for quinoline ring formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate stability .
  • Catalysts : Palladium or copper catalysts for cross-coupling steps .

Common impurities (e.g., unreacted intermediates or byproducts) are identified via HPLC-MS with a C18 column (acetonitrile/water gradient) and 1H/13C NMR for structural confirmation .

Basic Question: What spectroscopic and chromatographic methods are most effective for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : 1D/2D NMR (e.g., COSY, HSQC) resolves quinoline protons (δ 7.5–8.5 ppm) and benzonitrile groups (δ 4.0–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 403.2) and fragmentation patterns .
  • X-ray Crystallography : Resolves steric effects in the ethylamino linker region .

Advanced Question: How can structure-activity relationship (SAR) studies rationalize discrepancies in biological activity across analogs?

Methodological Answer:

  • Substituent Analysis : Compare analogs with modified quinoline or benzonitrile groups (Table 1).

    Substituent PositionActivity Trend (IC50)Key Interaction
    4-MethylquinolineIC50 ↓ 50%Hydrophobic pocket binding
    Benzonitrile → BenzamideActivity lostLoss of H-bonding with target
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies critical residues (e.g., Lys123 hydrogen bonding with benzonitrile) .

Advanced Question: What experimental strategies elucidate target engagement in cellular assays?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to purified receptors (e.g., kinase domains) .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in lysates after compound treatment .
  • Knockdown/Overexpression Models : CRISPR-Cas9-mediated gene editing validates target specificity .

Data Contradiction Analysis: How to resolve conflicting in vitro vs. in vivo efficacy data?

Methodological Answer:

  • Bioavailability Assessment : Measure plasma/tissue concentrations via LC-MS/MS to identify poor absorption or rapid metabolism .
  • Metabolite Profiling : Incubate with liver microsomes to detect inactive/degraded products (e.g., cytochrome P450-mediated oxidation) .
  • Formulation Optimization : Use liposomal encapsulation to enhance solubility (logP > 3.5 indicates hydrophobicity) .

Advanced Question: What computational approaches predict off-target interactions?

Methodological Answer:

  • Pharmacophore Screening : Schrödinger’s Phase aligns compound features with known off-targets (e.g., GPCRs, ion channels) .
  • Machine Learning : Train models on ChEMBL bioactivity data to flag high-risk targets .
  • Proteome-Wide Docking : Utilize Rosetta or HADDOCK for large-scale virtual screening .

Advanced Question: How does this compound compare to structurally related quinoline derivatives in mechanism of action?

Methodological Answer:

  • Functional Group Impact : The ethylamino linker enhances cell permeability vs. rigid analogs (Table 2) .

    CompoundLogD (pH 7.4)Cellular Uptake (%)
    Target Compound2.885 ± 5
    4-Methoxyquinoline analog1.545 ± 7
  • Transcriptomic Profiling : RNA-seq reveals unique pathway modulation (e.g., NF-κB inhibition) compared to chloroquine derivatives .

Advanced Question: What strategies address solubility challenges in preclinical testing?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vitro assays .
  • Amorphous Solid Dispersion : Spray-drying with HPMCAS increases dissolution rate (e.g., 90% release in 60 min) .
  • Salt Formation : Synthesize hydrochloride salt to improve aqueous solubility (tested via shake-flask method) .

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